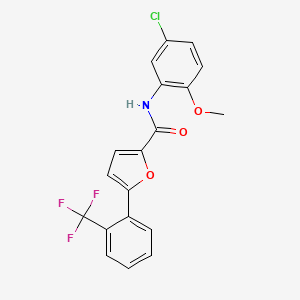
3,4,5,3',4',5'-Hexachloro-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene is a chlorinated derivative of bithiophene, characterized by the presence of six chlorine atoms attached to the thiophene ringsIts molecular formula is C8Cl6S2, and it has a molecular weight of 372.935 g/mol .
Preparation Methods
The synthesis of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene typically involves the chlorination of 2,2’-bithiophene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the thiophene rings .
Chemical Reactions Analysis
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s chlorinated structure makes it a useful probe for studying the interactions of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The chlorine atoms enhance the compound’s ability to interact with electron-rich sites on proteins and other biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene can be compared with other chlorinated thiophenes and biphenyls:
3,3’,4,4’,5,5’-Hexachlorobiphenyl: Similar in structure but with biphenyl instead of bithiophene, this compound is known for its environmental persistence and toxicity.
Hexachlorocyclohexane: Another chlorinated compound with a different ring structure, used primarily as a pesticide.
The uniqueness of 3,4,5,3’,4’,5’-Hexachloro-2,2’-bithiophene lies in its specific arrangement of chlorine atoms on the bithiophene rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
34721-65-8 |
|---|---|
Molecular Formula |
C8Cl6S2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2,3,4-trichloro-5-(3,4,5-trichlorothiophen-2-yl)thiophene |
InChI |
InChI=1S/C8Cl6S2/c9-1-3(11)7(13)15-5(1)6-2(10)4(12)8(14)16-6 |
InChI Key |
NZHAXZYBKDCBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


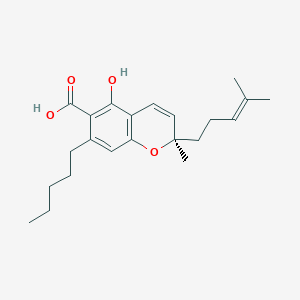

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
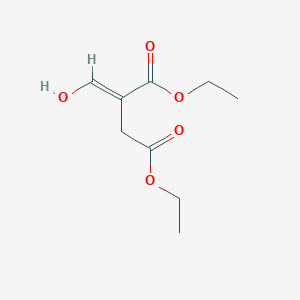
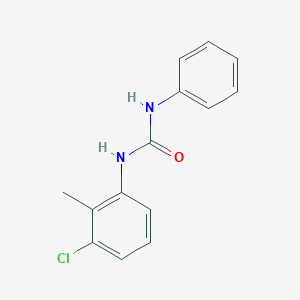
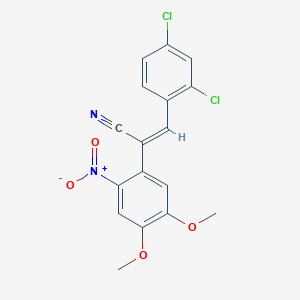
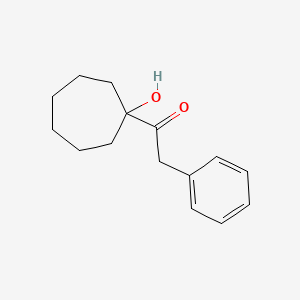
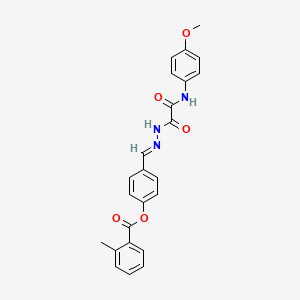
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)


